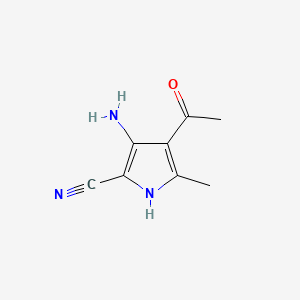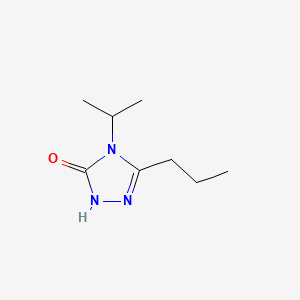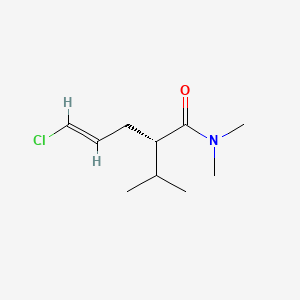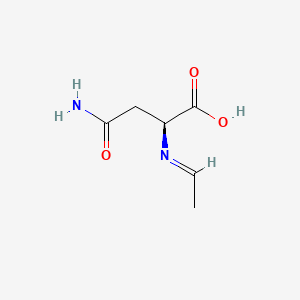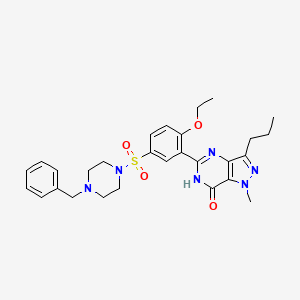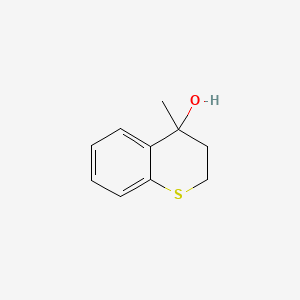
4-(Methyl)thiochroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl)thiochroman-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound is of interest due to its structural relationship with chromones (benzopyrans), which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methyl)thiochroman-4-ol can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl)thiochroman-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiochroman-4-ol derivatives.
Scientific Research Applications
4-(Methyl)thiochroman-4-ol has several scientific research applications:
Medicine: Due to its structural similarity to chromones, it may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the preparation of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Methyl)thiochroman-4-ol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, thiochroman-4-one derivatives have shown significant antileishmanial activity, possibly through inhibition of key enzymes or disruption of cellular processes in the parasite .
Comparison with Similar Compounds
4-(Methyl)thiochroman-4-ol can be compared with other similar compounds, such as:
Thiochroman-4-one: Similar structure but lacks the hydroxyl group at the 4-position.
Chroman-4-one: Oxygen-containing analog with a similar bicyclic structure.
Thiochromone: Contains a double bond between C-2 and C-3, unlike thiochroman-4-ol.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2,3-dihydrothiochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCYHQIQXHWFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

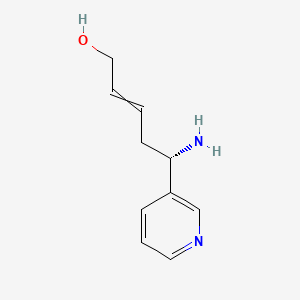
![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)
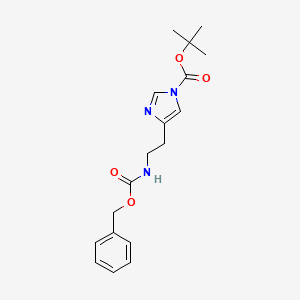
![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)
